9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-4-12-5-7-13(8-6-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFOJZLIWXEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.4 g/mol. The unique structural features of this compound include:
- Purine Backbone : Essential for various biological functions.
- Substituents : The presence of dimethoxy and ethyl phenyl groups enhances its lipophilicity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and repair. Studies have demonstrated that derivatives with ethyl substitutions exhibit enhanced inhibitory activity compared to their methylated counterparts .
- Cell Line Studies : In vitro tests on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell cycle progression. For example, derivatives with specific substitutions have demonstrated IC50 values in the low micromolar range against various cancer types.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Research has shown that purine derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes:
- COX Inhibition : Some derivatives have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that variations in substituents significantly influence the biological activity of purine derivatives:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |
| 9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |
| 9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purine | Fluoro and nitro substitutions | Antimicrobial | Different halogenation pattern |
This table illustrates how specific modifications can enhance or diminish biological efficacy, guiding future synthetic efforts.
Case Studies
- Study on Dihydrofolate Reductase Inhibition : A study conducted by Queener et al. evaluated the biological activity of this class of compounds, demonstrating that ethyl-substituted derivatives were four-fold more effective than their methyl counterparts in inhibiting DHFR activity .
- In Vitro Anti-inflammatory Assays : Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models, revealing that certain purine derivatives showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives
*Note: Molecular formulas and weights for the target compound and others marked with * are inferred based on structural nomenclature.
Key Findings and Implications
Substituent Effects :
- Methoxy Groups : Increase polarity and water solubility (e.g., compounds in ), but excessive methoxy substitution (as in ) may reduce cell permeability.
- Halogen Substituents : Bromine () and chlorine () enhance binding affinity via halogen bonding but may decrease solubility.
- Alkyl Groups : Ethyl (target compound) or methyl () groups improve lipophilicity, favoring interactions with hydrophobic protein pockets.
Synthetic Accessibility :
- S-Alkylation reactions (e.g., in ) are critical for introducing sulfur-containing groups, but the target compound’s ethylphenyl group likely requires alternative strategies, such as Suzuki coupling.
Commercial Availability :
- Several analogs (e.g., ) are commercially available, while others (e.g., ) are discontinued, highlighting the challenges in sourcing specific derivatives.
Potential Applications: Fluorine-containing derivatives () are promising for CNS drugs due to enhanced blood-brain barrier penetration. Dichlorophenyl derivatives () may exhibit antimicrobial or anticancer activity, leveraging halogen interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
